

Adriforant: Selectivity Profile & Pharmacological Characterization Guide

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Compound of Interest

Compound Name: Adriforant tartrate dihydrate

CAS No.: 2096455-87-5

Cat. No.: B12679754

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Executive Summary

Adriforant (ZPL-389; PF-3893787) is a potent, high-affinity, and selective Histamine H4 Receptor (H4R) antagonist. Unlike first-generation antihistamines that target the H1 receptor (H1R) to treat acute allergy symptoms, Adriforant targets the H4R to modulate immune-mediated inflammation and pruritus, specifically in Atopic Dermatitis (AD).

Its pharmacological design prioritizes peripheral selectivity to avoid the central nervous system (CNS) side effects associated with H1R blockade (sedation) and H3R blockade (insomnia/wakefulness). This guide objectively compares its selectivity profile against H1 and H3 receptors, supported by experimental data and protocols.

Molecular Profile & Mechanism of Action[1]

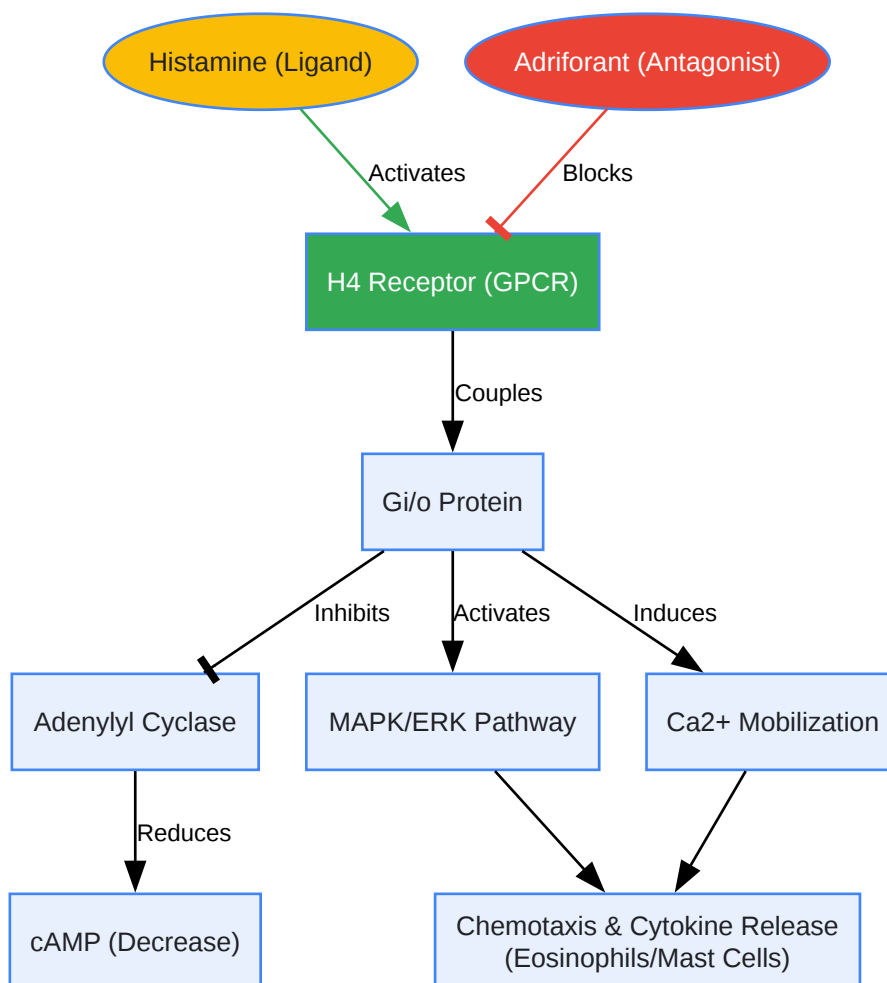
- Compound Name: Adriforant (ZPL-389, PF-3893787)
- Chemical Class: Aminopyrimidine derivative[1]
- Primary Target: Histamine H4 Receptor (Human)[2]

- Mechanism: Competitive Antagonist (Human H4R); Inverse Agonist (Constitutively active systems)

H4 Receptor Signaling Pathway

Adriforant blocks the

-coupled signaling cascade initiated by histamine. The diagram below illustrates the pathway Adriforant inhibits to prevent inflammatory cytokine release and chemotaxis.



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Figure 1: Adriforant inhibits H4R-mediated Gi/o signaling, preventing downstream chemotaxis and inflammation.

Selectivity Profile: H4 vs. H3 vs. H1

The clinical safety of Adriforant relies on its lack of affinity for H1 (sedation) and H3 (neurotransmitter modulation) receptors.

Comparative Binding & Functional Data

The following data synthesizes preclinical profiling of Adriforant (PF-3893787) compared to standard reference ligands.

Receptor Target	Parameter	Adriforant (PF-3893787)	Reference Ligand (Comparator)	Selectivity Ratio (Fold)	Clinical Implication
Histamine H4	(Binding)	1.2 – 2.4 nM	JNJ-7777120 (nM)	1x (Primary Target)	High potency anti-inflammatory efficacy.
Histamine H4	/ (Func)	0.7 – 1.6 nM	Histamine (nM)	N/A	Potent functional blockade of chemotaxis.
Histamine H3	(Binding)	> 1,000 nM*	Pitolisant (nM)	> 400-fold	No CNS arousal/insomnia effects.
Histamine H1	(Binding)	> 10,000 nM	Cetirizine (nM)	> 4,000-fold	No sedation; non-drowsy profile.
hERG Channel		> 10 ^M	E-4031 (Control)	High Safety Margin	Low risk of QT prolongation.

*Note: While early discovery goals targeted >1000-fold selectivity, some broad panels show negligible binding at physiological concentrations. Adriforant is defined as "highly selective" in primary literature (Mowbray et al., 2011).

Comparative Analysis

- Vs. JNJ-39758979: JNJ-39758979 is another potent H4 antagonist ($IC_{50} = 12.5$ nM) with >80-fold selectivity over H3. Adriforant demonstrates superior potency ($IC_{50} \sim 2.4$ nM) and a comparable or superior selectivity profile, avoiding the drug-induced agranulocytosis observed with JNJ-39758979 in clinical trials.
- Vs. H1 Antihistamines: Unlike Cetirizine or Fexofenadine, Adriforant does not bind H1R. It will not reduce acute wheal-and-flare reactions (hives) mediated by H1 but is effective in chronic pruritus where H1 blockers fail.

Experimental Methodologies

To validate the values above, the following standardized protocols are recommended.

A. Radioligand Binding Assay (Selectivity Screen)

Objective: Determine the affinity (IC_{50}) of Adriforant for H4, H3, and H1 receptors.

- Membrane Preparation:
 - Use HEK-293 cells stably expressing human H4R, H3R, or H1R.
 - Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
 - Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.
- Incubation:
 - H4R: Incubate membranes with 100 nM [3H]-Histamine (or [3H]-JNJ-7777120) and varying concentrations of Adriforant (100 nM to 10 μ M).

M).

- H3R: Use

-N

-methylhistamine.[3]

- H1R: Use

-Pyrilamine.

- Termination:

- Incubate for 60-90 mins at 25°C.

- Terminate by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethylenimine).

- Analysis:

- Measure radioactivity via liquid scintillation counting.

- Calculate

and convert to

using the Cheng-Prusoff equation:

B. Functional Assay: Eosinophil Shape Change (GTP S Alternative)

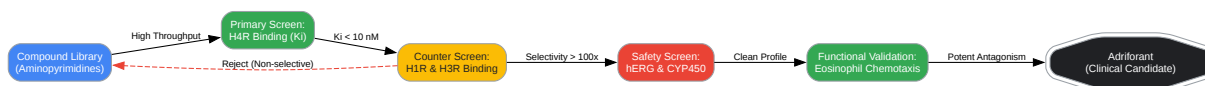
Objective: Measure functional antagonism in a physiologically relevant primary cell model.

- Cell Isolation: Isolate human granulocytes from whole blood using dextran sedimentation and density gradient centrifugation.
- Priming: Resuspend eosinophils in assay buffer (PBS + 0.1% BSA + 10 mM HEPES).
- Treatment:

- Pre-incubate cells with Adriforant (serial dilutions) for 30 mins at 37°C.
- Stimulate with Histamine (concentration) for 4 minutes.
- Fixation & Analysis:
 - Stop reaction with ice-cold fixation buffer (paraformaldehyde).
 - Analyze via Flow Cytometry (Forward Scatter vs. Side Scatter).
 - Readout: Inhibition of histamine-induced shape change (actin polymerization).[4]

Screening Workflow Visualization

The following workflow demonstrates the critical path for verifying Adriforant's selectivity during the lead optimization phase.



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Figure 2: Screening cascade ensuring high H4 affinity and exclusion of H1/H3 cross-reactivity.

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